N-(4,4-Diethoxybutyl)acetamide
Overview
Description
“N-(4,4-Diethoxybutyl)acetamide” is an intermediate in the synthesis of “N-(4,4-Diethoxybutyl)-N-ethylnitrous Amide”. It has a molecular weight of 203.28 and a molecular formula of C10H21NO3 .
Synthesis Analysis
The synthesis of “this compound” involves various reactions. For instance, it can be synthesized through the acid-catalyzed reaction of phenols with N-(4,4-diethoxybutyl)sulfonamides . Another method involves the reaction of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the canonical SMILES: CCOC(CCCNC(=O)C)OCC . The InChI representation is InChI=1S/C10H21NO3/c1-4-13-10(14-5-2)7-6-8-11-9(3)12/h10H,4-8H2,1-3H3,(H,11,12) .Chemical Reactions Analysis
“this compound” can undergo various chemical reactions. For example, it can transform into 3-arylidene-1-pyrrolines through a novel tandem reaction . This reaction involves various arenes with electron-donating and withdrawing groups.Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 203.28 and a molecular formula of C10H21NO3 . It has a covalently-bonded unit count of 1, a hydrogen bond acceptor count of 3, and a hydrogen bond donor count of 1 . Its topological polar surface area is 47.6Ų .Safety and Hazards
Mechanism of Action
Mode of Action
The mode of action of N-(4,4-Diethoxybutyl)acetamide involves a novel tandem reaction, which transforms N-(4,4-Diethoxybutyl)imines into 3-arylidene-1-pyrrolines . This process combines acid-catalyzed intramolecular cyclization of N-(4,4-Diethoxybutyl)imines and an unusual 1,3-sigmatropic shift of the aryl fragment .
Result of Action
The result of the action of this compound is the formation of 3-arylidene-1-pyrrolines . The X-ray study of products confirmed the E-stereochemistry of the double bonds formed . Cyclic imines that are formed in high/excellent yields are of interest both from the viewpoint of their biological activity and synthetic usefulness .
Action Environment
The action environment of this compound is influenced by several factors. The best yields (99%) are found in boiling xylene in the presence of TsOH (or 2-nitroresocinol) during 40 (50) hours
Properties
IUPAC Name |
N-(4,4-diethoxybutyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3/c1-4-13-10(14-5-2)7-6-8-11-9(3)12/h10H,4-8H2,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANONYJUYWUFMOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCCNC(=O)C)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10506548 | |
Record name | N-(4,4-Diethoxybutyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10506548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68029-07-2 | |
Record name | N-(4,4-Diethoxybutyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10506548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4,4-diethoxybutyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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